2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of a bromine atom on the phenyl ring and methyl groups on the isoindole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the Friedel-Crafts acylation followed by a reduction step. The acylation introduces the acyl group onto the aromatic ring, which is then reduced to form the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-5,6-dimethyl-1H-isoindole
- 2-(3-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(3-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
Uniqueness
2-(3-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions with other molecules. The methyl groups also contribute to its distinct chemical and physical properties compared to similar compounds .
Properties
Molecular Formula |
C16H16BrN |
---|---|
Molecular Weight |
302.21 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H16BrN/c1-11-6-13-9-18(10-14(13)7-12(11)2)16-5-3-4-15(17)8-16/h3-8H,9-10H2,1-2H3 |
InChI Key |
HYUUGZNTKZWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC(=CC=C3)Br)C=C1C |
Origin of Product |
United States |
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